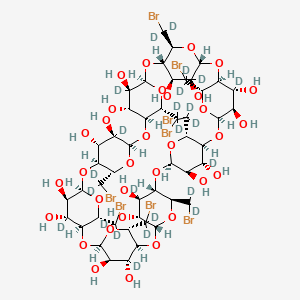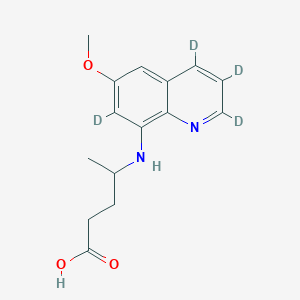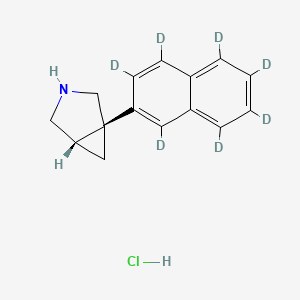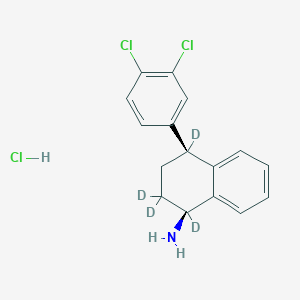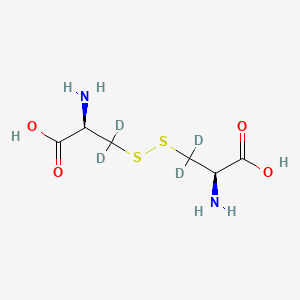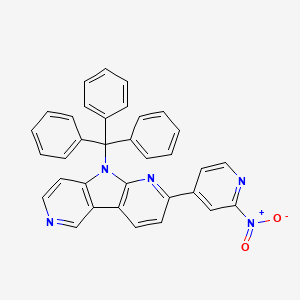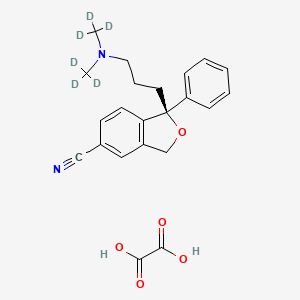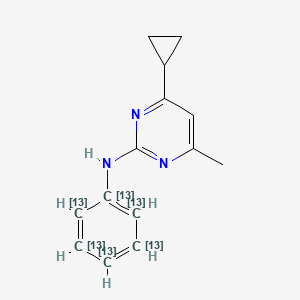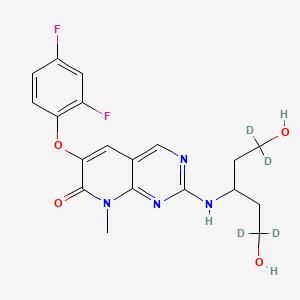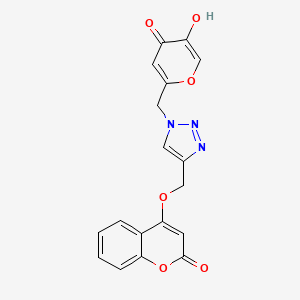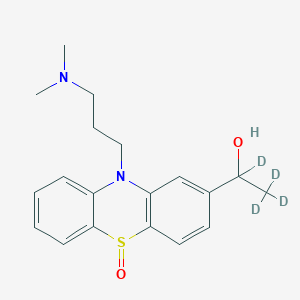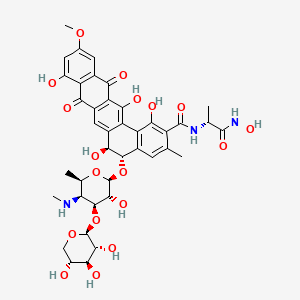
Antifungal agent 26
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal agent 26 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, thereby inhibiting their growth and proliferation. This compound is particularly effective against a wide range of pathogenic fungi, making it a valuable tool in both clinical and agricultural settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 26 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal activity of the compound. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Antifungal agent 26 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can also undergo reduction reactions, where hydrogen is added or oxygen is removed, typically using reducing agents such as sodium borohydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives of this compound.
Applications De Recherche Scientifique
Antifungal agent 26 has a broad range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antifungal activity and to develop new synthetic routes for antifungal agents.
Biology: Researchers use it to investigate the cellular processes affected by antifungal agents and to identify potential resistance mechanisms in fungi.
Medicine: Clinically, it is employed in the treatment of fungal infections, particularly those resistant to conventional antifungal drugs.
Industry: In agriculture, this compound is used to protect crops from fungal pathogens, thereby improving yield and quality.
Mécanisme D'action
The primary mechanism of action of Antifungal agent 26 involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. By blocking the enzyme lanosterol 14α-demethylase, the compound disrupts the integrity of the cell membrane, leading to increased permeability and cell death. This mechanism is similar to that of other azole antifungals but with enhanced efficacy and reduced resistance.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fluconazole
- Itraconazole
- Ketoconazole
- Voriconazole
Uniqueness
Compared to these similar compounds, Antifungal agent 26 exhibits a broader spectrum of activity and a lower propensity for resistance development. Its unique chemical structure allows for more effective binding to the target enzyme, resulting in higher antifungal potency. Additionally, it has a better safety profile, with fewer side effects observed in clinical trials.
Propriétés
Formule moléculaire |
C40H45N3O18 |
|---|---|
Poids moléculaire |
855.8 g/mol |
Nom IUPAC |
(5S,6S)-1,6,9,14-tetrahydroxy-N-[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide |
InChI |
InChI=1S/C40H45N3O18/c1-11-6-18-24(31(50)21(11)38(55)42-12(2)37(54)43-56)23-16(9-17-25(32(23)51)28(47)15-7-14(57-5)8-19(44)22(15)27(17)46)29(48)35(18)60-40-34(53)36(26(41-4)13(3)59-40)61-39-33(52)30(49)20(45)10-58-39/h6-9,12-13,20,26,29-30,33-36,39-41,44-45,48-53,56H,10H2,1-5H3,(H,42,55)(H,43,54)/t12-,13-,20-,26+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |
Clé InChI |
KEIDQQKYKNPXMT-NJGWPHBESA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)NO)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NO)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


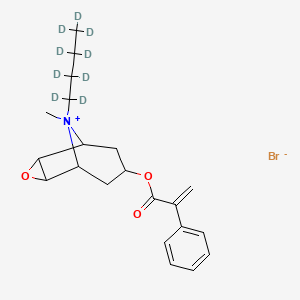
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)
